molecular formula C8H9FN2O2 B15232259 Ethyl 4-amino-2-fluoronicotinate

Ethyl 4-amino-2-fluoronicotinate

Cat. No.: B15232259
M. Wt: 184.17 g/mol
InChI Key: CZAFLWGMXQMBLQ-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-fluoronicotinate (CAS 1805693-29-1) is a fluorinated nicotinate derivative with a molecular formula of C8H9FN2O2 and a molecular weight of 184.17 g/mol . This compound is a solid and is intended for research and development applications only. As a building block in organic synthesis, its structure, featuring both an amino and a fluorine substituent on the pyridine ring, makes it a valuable intermediate for exploring new chemical spaces, particularly in the development of pharmaceuticals and agrochemicals. Fluorinated nicotinates are of significant interest in medicinal chemistry for creating potential enzyme inhibitors and other bioactive molecules. This product is strictly for professional laboratory research use. It is not intended for diagnostic, therapeutic, or any personal use. All information provided is for reference purposes only.

Properties

IUPAC Name

ethyl 4-amino-2-fluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZAFLWGMXQMBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2-fluoronicotinate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chloro-2-fluoronicotinic acid.

    Amination: The 4-chloro group is substituted with an amino group using an amination reaction. This can be achieved using ammonia or an amine under suitable conditions.

    Esterification: The carboxylic acid group is then esterified with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-fluoronicotinate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other substituents on the pyridine ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Condensation Reactions: The amino group can react with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Oxidized forms of the compound, such as nitro derivatives.

    Reduction: Reduced forms, such as amines or alcohols.

Scientific Research Applications

Ethyl 4-amino-2-fluoronicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-fluoronicotinate involves its interaction with specific molecular targets. The amino and fluorine groups on the pyridine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 4-amino-2-fluoronicotinate shares structural motifs with several compounds in the evidence:

  • 4-(4-Amino-2-fluorophenoxy)-N-methylpicolinamide (Compound 8, ): Both feature a fluorine atom at the 2-position and an amino group. However, Compound 8 contains a picolinamide group and a phenoxy linker, whereas the target compound has an ethyl ester directly attached to the pyridine ring. This distinction impacts solubility and reactivity; ester groups are more prone to hydrolysis than amides .
  • 4-Aminobenzoic Acid Derivatives (): Compounds like 4-aminobenzoic acid and 4-aminobenzamide lack fluorine and pyridine rings but share amino-aromatic frameworks. Fluorine in the target compound enhances electronegativity and may improve binding affinity in biological systems compared to non-fluorinated analogs .
  • Nitro Precursors ( and ): The reduction of nitro groups to amines (e.g., 4-nitrobenzylamine to 4-aminobenzylamine) is a common pathway for synthesizing aromatic amines. This compound likely follows a similar reductive route .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Key Modifications Source
This compound Pyridine Ethyl ester, 4-NH₂, 2-F Fluorine enhances electronegativity Hypothetical
4-(4-Amino-2-fluorophenoxy)-N-methylpicolinamide Pyridine + Phenoxy Amide, 4-NH₂, 2-F Phenoxy linker improves rigidity
4-Aminobenzoic Acid Benzene Carboxylic acid, 4-NH₂ Lacks fluorine and heterocycle

Research Findings and Implications

  • Synthetic Efficiency: The use of FeCl₃·6H₂O and hydrazine hydrate () provides a scalable route for fluorinated amines, applicable to this compound with modifications .
  • Limitations: Direct data on this compound are sparse; further studies on its stability, toxicity, and bioactivity are needed.

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